
1-Ethyl-1H-1,2,4-triazole-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an ethyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 3 of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-1,2,4-triazol-3-yl)methanol can be achieved through various methods. One common approach involves the reaction of ethyl hydrazine with formic acid to form 1-ethyl-1H-1,2,4-triazole. This intermediate is then reacted with formaldehyde to introduce the hydroxymethyl group at position 3 .
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale reactions using similar synthetic routes. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazole derivatives
Aplicaciones Científicas De Investigación
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of corrosion inhibitors and agrochemicals .
Mecanismo De Acción
The mechanism of action of (1-ethyl-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-triazole: The parent compound without the ethyl and hydroxymethyl groups.
1-ethyl-1H-1,2,4-triazole: Lacks the hydroxymethyl group.
(1-p-tolyl-1H-1,2,4-triazol-4-yl)methanol: Contains a p-tolyl group instead of an ethyl group
Uniqueness
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(1-ethyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C5H9N3O/c1-2-8-4-6-5(3-9)7-8/h4,9H,2-3H2,1H3 |
Clave InChI |
FAGMHKIJASRQSE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC(=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


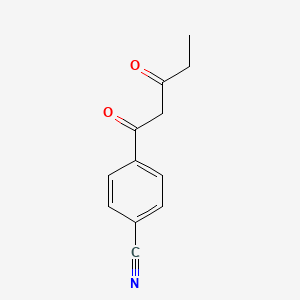

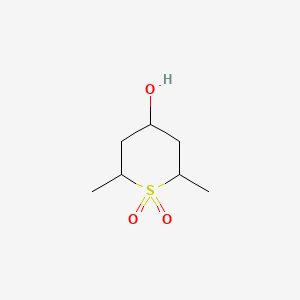
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
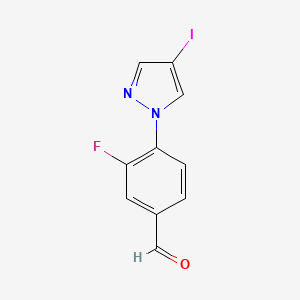
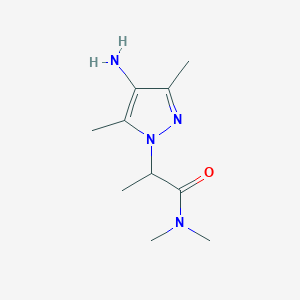
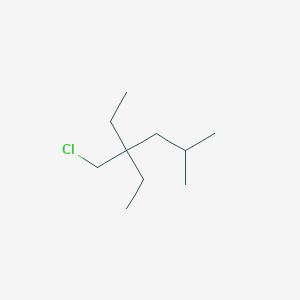
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
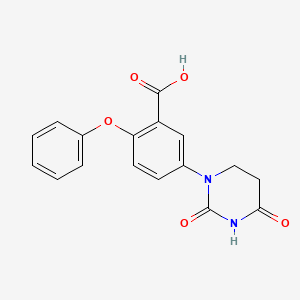
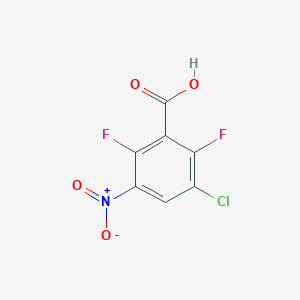
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
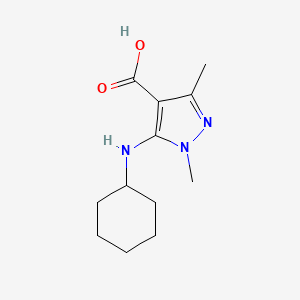
![N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B13483626.png)
